Pirdonium

説明

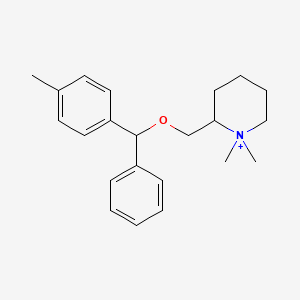

Pirdonium bromide (INN: this compound bromide; molecular formula: C₂₂H₃₀NOBr) is a histamine-1 (H1) receptor antagonist classified under the therapeutic category of antihistaminic agents . Its chemical structure comprises a piperidinium core substituted with a benzyloxy-methyl group and a p-methyl-alpha-phenylbenzyl moiety, as reflected in its SMILES notation: CC1CCC(CC1)C(C2CCCCC2)OCC3CCCC[N+]3(C)C.[Br-] . This compound bromide is regulated by the US FDA under the Unique Ingredient Identifier (UNII) 5123Q291S5 and is internationally standardized under HS code 29333999 for trade and tariff purposes . It is recognized as an International Non-Proprietary Name (INN) by the World Health Organization (WHO) and is indexed in the European Medicines Agency’s eXtended EudraVigilance Medicinal Product Dictionary (XEVMPD) .

特性

CAS番号 |

736870-60-3 |

|---|---|

分子式 |

C22H30NO+ |

分子量 |

324.5 g/mol |

IUPAC名 |

1,1-dimethyl-2-[[(4-methylphenyl)-phenylmethoxy]methyl]piperidin-1-ium |

InChI |

InChI=1S/C22H30NO/c1-18-12-14-20(15-13-18)22(19-9-5-4-6-10-19)24-17-21-11-7-8-16-23(21,2)3/h4-6,9-10,12-15,21-22H,7-8,11,16-17H2,1-3H3/q+1 |

InChIキー |

GEAODIUILCCWGU-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC3CCCC[N+]3(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of Pirdonium typically involves large-scale chemical synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

化学反応の分析

科学研究への応用

ピルドニウムは、科学研究において幅広い用途があります。

科学的研究の応用

Pirdonium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

Biology: Employed in studies involving histamine receptors and their role in allergic reactions.

Medicine: Utilized as an antihistamine to treat allergic symptoms such as itching, sneezing, and runny nose.

Industry: Applied in the formulation of pharmaceutical products and other chemical manufacturing processes.

作用機序

ピルドニウムは、ヒスタミンH1受容体を遮断することによりその効果を発揮し、ヒスタミンがこれらの受容体に結合するのを防ぎます。この作用は、典型的なアレルギー反応を抑制し、かゆみ、腫れ、赤みなどの症状を軽減します。 分子標的は、呼吸器や皮膚など、さまざまな細胞に存在するヒスタミンH1受容体です .

類似化合物との比較

Key Observations:

Structural Diversity: this compound’s piperidinium-benzyl structure differs from Promethazine’s phenothiazine backbone, Cycliamine’s pyridine-piperidine hybrid, and Bamipine’s benzyl-substituted piperidine. These structural variations influence pharmacokinetics, such as lipid solubility and blood-brain barrier penetration . Promethazine’s phenothiazine core confers additional antiemetic and sedative properties, which are absent in this compound .

Regulatory and Trade Alignment: this compound and Cycliamine share the same HS code (29333999), indicating similar regulatory handling as non-aromatic heterocyclic compounds. Promethazine, however, is classified under HS 29343090 due to its sulfur-containing phenothiazine structure .

Clinical Applications :

- While all four compounds are H1 antagonists, Promethazine’s broader therapeutic applications (e.g., motion sickness, sedation) highlight functional divergence within the same pharmacological class .

Mechanistic and Pharmacological Differences

- Promethazine: Non-selectively blocks H1 and muscarinic receptors, contributing to sedation and anticholinergic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。